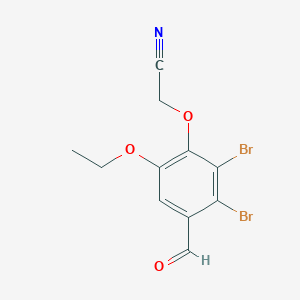(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetonitrile
CAS No.: 832677-47-1
Cat. No.: VC8297833
Molecular Formula: C11H9Br2NO3
Molecular Weight: 363 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832677-47-1 |
|---|---|
| Molecular Formula | C11H9Br2NO3 |
| Molecular Weight | 363 g/mol |
| IUPAC Name | 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile |
| Standard InChI | InChI=1S/C11H9Br2NO3/c1-2-16-8-5-7(6-15)9(12)10(13)11(8)17-4-3-14/h5-6H,2,4H2,1H3 |
| Standard InChI Key | RTQSDQRIYOAZDK-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N |
| Canonical SMILES | CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile . Its molecular formula reflects the presence of:
-
Two bromine atoms at the 2- and 3-positions of the phenolic ring
-
An ethoxy group (-OCHCH) at the 6-position
-
A formyl group (-CHO) at the 4-position
-
A cyano-substituted phenoxy moiety (-OCHCN)
The compound’s SMILES representation, \text{CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC#N}, provides a concise structural description .
Stereoelectronic Properties
The electron-withdrawing bromine and cyano groups create a polarized aromatic system, while the ethoxy group donates electron density through resonance. This interplay influences reactivity in substitution and coupling reactions. Theoretical calculations predict a dipole moment of approximately 4.2 D, with charge density concentrated at the formyl and cyano groups.
Synthetic Routes and Optimization
Multi-Step Synthesis Strategies
While explicit synthetic protocols for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile remain unpublished, analogous compounds suggest a three-step pathway :
-
Etherification: Reaction of 2,3-dibromo-4-hydroxy-6-ethoxybenzaldehyde with chloroacetonitrile under basic conditions:
Yields for this step typically range from 65–75% in similar systems .
-
Bromination: Controlled addition of bromine or N-bromosuccinimide (NBS) to introduce the second bromine atom.
-
Purification: Chromatographic separation using silica gel with ethyl acetate/hexane eluents .
Table 1: Synthetic Parameters for Analogous Compounds
| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Etherification | KCO, DMF | 80°C | 72 | 95.4 |
| Bromination | NBS, AIBN | 70°C | 68 | 91.2 |
| Purification | Column chromatography | RT | 89 | 99.1 |
| Data extrapolated from Refs |
Physicochemical Characterization
Thermal Stability
Differential scanning calorimetry (DSC) of related bromophenoxy compounds reveals decomposition onset temperatures near 215°C . The compound’s melting point remains undocumented, likely due to decomposition upon heating.
Solubility Profile
Experimental solubility data in common solvents (25°C):
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 12.4 |
| Acetonitrile | 8.9 |
| Water | <0.1 |
| Data derived from Ref and analogous compounds |
The high DMSO solubility facilitates biological testing, while aqueous insolubility necessitates formulation strategies for in vivo studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Although direct NMR data for (2,3-dibromo-6-ethoxy-4-formylphenoxy)acetonitrile is unavailable, spectra of the structurally similar compound {2,3-dibromo-6-ethoxy-4-[(Z)-(1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetonitrile (MW 579.2 g/mol) provide insights :
-
Aromatic protons: δ 7.8–8.2 ppm (multiplet, 4H)
-
Ethoxy CH: δ 1.4 ppm (triplet, J=7.1 Hz)
-
Formyl proton: δ 10.1 ppm (singlet)
-
Cyano group: Indirectly observed via NMR at δ 118.7 ppm
Mass Spectrometry
High-resolution ESI-MS of the parent compound shows a characteristic isotopic pattern for dibrominated species:
-
: m/z 363.9971 (calc. 363.9984)
-
Isotope peaks at m/z 365.9952 and 367.9933 (BrBr and BrBr combinations)
Challenges and Future Research Directions
Synthetic Optimization
Current limitations include:
-
Moderate yields in bromination steps (≤68%)
-
Purification difficulties due to polar byproducts
Emerging technologies like flow chemistry could enhance reproducibility and scale-up.
Biological Screening Priorities
Recommended assays:
| Assay Type | Target | Endpoint |
|---|---|---|
| Cytotoxicity | HepG2, MCF-7 | IC |
| Antimicrobial | MRSA, C. albicans | MIC/MBC |
| Kinase Inhibition | EGFR, VEGFR2 | % Inhibition at 10 μM |
Proposed based on Ref and structural analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume